Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate typically involves the condensation of 2-aminopyrazine with ethyl 2-bromo-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
- Ethyl 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylate
- Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 4-methyl-2-(3-nitrophenyl)thiazole-5-carboxylate
Comparison: Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and a broader range of reactivity. Its pyrazine moiety also contributes to its enhanced binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-pyrazin-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-5-11-3-4-12-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYICFHCFSJGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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